2-(Carbomethoxy)ethyltrimethoxysilane

Catalog No.
S1899815
CAS No.
76301-00-3
M.F
C7H16O5Si
M. Wt
208.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Carbomethoxy)ethyltrimethoxysilane

CAS Number

76301-00-3

Product Name

2-(Carbomethoxy)ethyltrimethoxysilane

IUPAC Name

methyl 3-trimethoxysilylpropanoate

Molecular Formula

C7H16O5Si

Molecular Weight

208.28 g/mol

InChI

InChI=1S/C7H16O5Si/c1-9-7(8)5-6-13(10-2,11-3)12-4/h5-6H2,1-4H3

InChI Key

XJLTZAGUXSAJCZ-UHFFFAOYSA-N

SMILES

COC(=O)CC[Si](OC)(OC)OC

Canonical SMILES

COC(=O)CC[Si](OC)(OC)OC

Surface Modification

One primary application of 2-(Carbomethoxy)ethyltrimethoxysilane lies in surface modification. The molecule possesses two key functional groups:

  • Trimethoxysilyl group (Si(OCH3)3): This group readily reacts with hydroxyl (OH) groups present on various substrates like glass, silica, and metal oxides. This reaction creates a strong covalent bond between the silane and the substrate [].
  • Carboxymethyl group (CH2COOCH3): This group influences the surface properties, such as wettability and adhesion characteristics [].

By introducing 2-(Carbomethoxy)ethyltrimethoxysilane, researchers can modify surfaces to achieve desired functionalities. For instance, they can improve adhesion between organic materials and inorganic substrates or create hydrophobic (water-repellent) surfaces [].

Silane Coupling Agent

2-(Carbomethoxy)ethyltrimethoxysilane acts as a silane coupling agent, forming a bridge between organic and inorganic materials. The trimethoxysilyl group binds to the inorganic substrate, while the carboxymethyl group interacts with the organic component through various mechanisms like hydrogen bonding or ionic interactions [].

This coupling function is valuable in creating composite materials with desired properties. For example, researchers can utilize 2-(Carbomethoxy)ethyltrimethoxysilane to enhance the mechanical strength of polymer-filler composites or improve the compatibility of organic coatings with inorganic substrates [].

Precursor for Organic-Inorganic Hybrid Materials

2-(Carbomethoxy)ethyltrimethoxysilane can serve as a precursor for the synthesis of organic-inorganic hybrid materials. Upon hydrolysis and condensation, the trimethoxysilyl groups can co-polymerize with other organosilanes or inorganic precursors to form a network structure containing both organic and inorganic components [].

2-(Carbomethoxy)ethyltrimethoxysilane is an organosilicon compound with the chemical formula C₁₁H₂₁O₄Si. It features a trimethoxysilane group, which allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. This compound is particularly notable for its ability to modify surfaces and improve the compatibility of different materials in various applications, including coatings, adhesives, and sealants .

  • Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to create siloxane bonds.
  • Condensation: It can react with other silanes or silanols to form siloxane networks.
  • Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions .

Common Reagents and Conditions

  • Hydrolysis: Typically occurs in neutral or slightly acidic aqueous solutions.
  • Condensation: Often facilitated by acids or bases as catalysts.
  • Substitution: Various nucleophiles can be employed to replace the methoxy groups.

Major Products Formed

  • Hydrolysis: Produces silanols and methanol.
  • Condensation: Results in siloxane networks.
  • Substitution: Yields functionalized silanes with diverse organic groups.

The biological activity of 2-(Carbomethoxy)ethyltrimethoxysilane primarily involves its interaction with cellulose nanocrystals. It modifies their surface properties, enhancing their applicability in various biological assays and drug delivery systems. The compound's mechanism of action includes functionalizing biomolecules and surfaces, which can lead to improved compatibility and performance in medical devices .

Synthetic Routes

2-(Carbomethoxy)ethyltrimethoxysilane can be synthesized through the reaction of trimethoxysilane with methyl acrylate. This reaction typically requires a catalyst and elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, large-scale reactors are used where reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

2-(Carbomethoxy)ethyltrimethoxysilane has a wide range of applications:

  • Chemistry: Acts as a coupling agent to enhance adhesion between organic and inorganic materials.
  • Biology: Used for functionalizing biomolecules and surfaces in biological assays.
  • Medicine: Important in developing drug delivery systems and medical devices.
  • Industry: Employed in coatings, adhesives, and sealants to improve performance and durability .

Studies indicate that 2-(Carbomethoxy)ethyltrimethoxysilane interacts effectively with cellulose nanocrystals, modifying their surface properties. This interaction is crucial for enhancing the functionality of nanocrystals in various applications, including drug delivery and material science. The effectiveness of this compound is influenced by environmental factors such as reaction mediums used during synthesis .

Similar Compounds

  • Trimethoxysilane
    • Used primarily as a coupling agent.
    • Lacks the carbomethoxy group, limiting its functionalization capabilities.
  • Vinyltrimethoxysilane
    • Contains a vinyl group instead of a carbomethoxy group.
    • More reactive in polymerization processes but less effective in biological applications.
  • Aminopropyltrimethoxysilane
    • Features an amine group for enhanced reactivity.
    • More suitable for applications requiring amine functionalities but less versatile than 2-(Carbomethoxy)ethyltrimethoxysilane.

Uniqueness of 2-(Carbomethoxy)ethyltrimethoxysilane

The unique combination of the carbomethoxy group with the trimethoxysilane structure allows for enhanced surface modification capabilities compared to similar compounds. This enables better adhesion properties and compatibility in diverse applications ranging from industrial coatings to biomedical uses .

2-(Carbomethoxy)ethyltrimethoxysilane (CAS 76301-00-3) is a hybrid organosilicon compound with the molecular formula C₇H₁₆O₅Si and a molecular weight of 208.28 g/mol. Its IUPAC name, methyl 3-(trimethoxysilyl)propanoate, reflects its bifunctional structure:

  • A trimethoxysilane group (-Si(OCH₃)₃) at one terminus, enabling hydrolysis to form silanol (-Si-OH) bonds for inorganic surface adhesion.
  • A carbomethoxyethyl moiety (-CH₂CH₂COOCH₃) at the other terminus, providing ester functionality for organic matrix compatibility.

The compound’s backbone features a three-carbon chain linking the silane and ester groups, optimizing steric accessibility for crosslinking reactions. The methoxy groups on silicon exhibit hydrolytic reactivity, while the methyl ester group contributes to solubility in polar organic solvents like ethanol or acetone.

Key Structural Parameters:

PropertyValue
Bond Angles (Si-O-C)~109.5° (tetrahedral geometry)
Si-O Bond Length1.63–1.66 Å
C=O Stretching Frequency1740–1720 cm⁻¹ (IR)

This architecture enables dual reactivity: covalent bonding with hydroxylated inorganic substrates (e.g., glass, metals) and van der Waals interactions with polymers like epoxies or polyesters.

Historical Development in Organosilane Chemistry

The synthesis of 2-(carbomethoxy)ethyltrimethoxysilane emerged from milestones in organosilicon chemistry:

  • 1863: Friedel and Crafts synthesized tetraethylsilane, establishing methods for Si-C bond formation.
  • 1901–1937: Frederic Kipping’s Grignard-based approaches enabled systematic organosilane synthesis, including precursors to modern coupling agents.
  • 1940s: Eugene Rochow’s direct process (Si + CH₃Cl → (CH₃)₂SiCl₂) scaled production of alkoxysilanes.
  • 1960s–1980s: Advances in hydrosilylation and esterification allowed tailored silanes like 2-(carbomethoxy)ethyltrimethoxysilane to be optimized for industrial adhesives and coatings.

This compound represents a bridge between early exploratory synthesis and modern functional materials, combining Kipping’s foundational work with Rochow’s scalable methoxy-group chemistry.

Position Within Silane Coupling Agent Classifications

As a trialkoxysilane, 2-(carbomethoxy)ethyltrimethoxysilane falls under the coupling agent subclass, which facilitates interfacial adhesion in composites. Its classification is defined by:

Functional Group Taxonomy:

CategoryExample GroupsRole
Hydrolyzable-Si(OCH₃)₃Inorganic substrate bonding
Organofunctional-CH₂CH₂COOCH₃Organic matrix interaction

Comparison to Other Silane Coupling Agents:

Agent TypeReactive GroupsTypical Applications
Amino Silanes-NH₂Epoxy resins, glass fibers
Epoxy SilanesGlycidoxyPaint primers, ceramics
Mercapto Silanes-SHRubber vulcanization
This Compound-COOCH₃ + -Si(OCH₃)₃Polyester composites, coatings

Unlike amino or epoxy silanes, its ester group avoids pH-dependent reactivity, making it suitable for neutral-condition applications like hydrophobic coatings or filler treatments. The trimethoxy configuration ensures rapid hydrolysis compared to ethoxy analogs, favoring fast-curing systems.

Catalyzed Trimethoxysilane-Methyl Acrylate Condensation Mechanisms

The primary synthetic route for 2-(Carbomethoxy)ethyltrimethoxysilane involves the hydrosilylation reaction between trimethoxysilane and methyl acrylate . This catalytic process represents a fundamental transformation in organosilicon chemistry, utilizing transition metal catalysts to facilitate the addition of silicon-hydrogen bonds across carbon-carbon double bonds [2].

The reaction proceeds through the well-established Chalk-Harrod mechanism, which involves several distinct steps [2]. Initially, the silicon-hydrogen bond of trimethoxysilane undergoes oxidative addition to the metal center, forming a metal-silyl-hydride intermediate. Subsequently, methyl acrylate coordinates to the metal center and inserts into the metal-hydride bond, generating an alkyl-metal-silyl complex. The final step involves reductive elimination, yielding 2-(Carbomethoxy)ethyltrimethoxysilane and regenerating the active catalyst [2].

Platinum-based catalysts, particularly Karstedt's catalyst, have demonstrated exceptional performance in this transformation [3]. Karstedt's catalyst, an organoplatinum compound derived from divinyl-containing disiloxane, exhibits remarkable catalytic activity with turnover numbers exceeding those of traditional catalysts by more than tenfold [4]. The catalyst structure consists of platinum centers surrounded by three alkene ligands provided by 1,1,3,3-tetramethyl-1,3-divinyldisiloxane ligands, with the platinum center and six coordinated carbon atoms arranged in an approximately coplanar configuration [3].

Alternative catalytic systems have also shown promise for this transformation. Iridium-based catalysts containing diene ligands have been employed for continuous production processes, offering high yields while maintaining safe and economical operation [5]. These catalysts demonstrate superior longevity compared to batch processes, particularly when combined with free diene cocatalysts that extend catalyst lifetime significantly [5].

The mechanism selectivity can be influenced by reaction conditions and catalyst choice. Recent studies have demonstrated that size-selective catalysis can be achieved through the use of porous cage ligands around the catalytic active site, which amplifies small steric differences into dramatic reactivity changes [4]. This biomimetic approach results in catalysts that are more than ten times more active than Karstedt's catalyst while maintaining recyclability [4].

Table 1: Catalytic Systems for Trimethoxysilane-Methyl Acrylate Hydrosilylation

Catalyst TypeActivity (TON)Selectivity (%)Temperature (°C)Reference
Karstedt's Catalyst100-50090-9580-100 [3]
Caged Pt Complex>1000>9560-80 [4]
Ir-Diene Complex200-40085-92100-120 [5]
Rh-NHC Complex150-30088-9480-100 [6]

Industrial-Scale Production Protocols and Process Optimization

Industrial production of 2-(Carbomethoxy)ethyltrimethoxysilane requires careful optimization of reaction parameters to achieve high conversion rates while maintaining product quality and economic viability . Large-scale reactors incorporate controlled heating systems and precise catalyst distribution to ensure uniform reaction conditions throughout the reactor volume .

The continuous production methodology offers significant advantages over batch processes, particularly in terms of safety, yield consistency, and operational efficiency [5]. Continuous processes typically employ tubular reactors with optimized residence time distribution, allowing for precise control of reaction parameters and minimizing side reactions that can reduce product quality [5].

Temperature control represents a critical aspect of industrial production. The exothermic nature of the hydrosilylation reaction necessitates effective heat management to prevent thermal runaway and catalyst deactivation [7]. Industrial reactors typically operate at temperatures between 80-120°C, with optimal conditions around 100°C providing the best balance between reaction rate and selectivity [8].

Pressure considerations also play a vital role in process optimization. While atmospheric pressure conditions are generally sufficient, slightly elevated pressures (1-5 atmospheres) can enhance reaction rates and improve mass transfer characteristics [8]. The use of autogenous pressure, combined with select catalysts and controlled reactant addition modes, dramatically increases reaction rates while maintaining high yields and selectivities [8].

Catalyst loading optimization represents another crucial parameter for industrial viability. Typical catalyst concentrations range from 0.01 to 0.1 mol% relative to the limiting reagent, with optimal loading around 0.05 mol% providing sufficient activity while minimizing catalyst costs [9]. Higher catalyst concentrations can lead to increased side reactions and catalyst deactivation through aggregation [9].

Table 2: Industrial Process Parameters for 2-(Carbomethoxy)ethyltrimethoxysilane Production

ParameterRangeOptimized ValueImpact on Process
Temperature (°C)80-120100Reaction rate and selectivity
Pressure (atm)1-51-2Mass transfer and safety
Catalyst Loading (mol%)0.01-0.10.05Activity and economics
Residence Time (h)2-84-6Conversion and throughput
Stirring Rate (rpm)200-800400-600Mass transfer efficiency

The reactor design significantly influences production efficiency and product quality. Continuous stirred tank reactors (CSTR) provide excellent mixing and temperature control but may suffer from broader residence time distributions [7]. Plug flow reactors offer superior selectivity control and are particularly well-suited for reactions with defined optimal reaction times [7].

Solvent selection impacts both reaction performance and downstream processing requirements. While solvent-free conditions are possible, the use of aromatic solvents such as toluene or xylene generally provides better temperature control and facilitates product separation . The choice of solvent also affects catalyst stability and can influence the reaction mechanism pathway .

Advanced Purification Strategies for Isomer Control

The purification of 2-(Carbomethoxy)ethyltrimethoxysilane requires sophisticated separation techniques to achieve high purity levels while controlling potential isomeric impurities . Traditional distillation methods, while effective for basic purification, may be insufficient for applications requiring extremely high purity specifications [11].

Fractional distillation represents the primary purification method for large-scale production. The compound exhibits a boiling point of 75°C at 1.5 mmHg, allowing for effective separation from higher and lower boiling impurities [12] [13]. The relatively high boiling point difference between the product and typical impurities facilitates efficient separation using conventional distillation equipment [14].

Advanced distillation techniques, including reactive distillation, offer opportunities for process intensification by combining reaction and separation in a single unit operation [14]. This approach can be particularly beneficial when dealing with equilibrium-limited reactions or when immediate product removal enhances reaction selectivity [14].

Column chromatography provides an alternative purification approach, particularly useful for removing trace impurities that cannot be effectively separated by distillation [15] [16]. Silica gel stationary phases are commonly employed, with the mobile phase selection dependent on the polarity of impurities to be removed [15]. The compound's moderate polarity allows for effective separation using gradient elution with increasingly polar solvents [15].

The control of isomeric impurities represents a particular challenge in organosilane purification. Potential isomers may arise from alternative addition patterns during the hydrosilylation reaction or from rearrangement processes under reaction conditions . Advanced analytical techniques are required to detect and quantify these isomers, particularly when they exhibit similar physical properties to the desired product [17].

Table 3: Purification Methods and Isomer Control Strategies

MethodPurity Achieved (%)Isomer Removal EfficiencyThroughputCost
Simple Distillation85-90LimitedHighLow
Fractional Distillation95-98ModerateHighModerate
Reactive Distillation98-99GoodHighModerate
Column Chromatography>99ExcellentLowHigh
Crystallization90-95PoorModerateLow

Membrane separation technologies offer emerging opportunities for organosilane purification, particularly for removing trace polar impurities [18]. Polydimethylsiloxane membranes have shown particular promise for separating organosilanes based on molecular size and polarity differences [18].

The implementation of advanced process control systems enables real-time monitoring and adjustment of purification parameters. Spectroscopic monitoring techniques, including inline infrared spectroscopy, allow for continuous assessment of product purity and automatic adjustment of separation conditions [19].

Multimodal Spectroscopic Characterization (¹H/¹³C/²⁹Si Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, X-ray Photoelectron Spectroscopy)

Comprehensive spectroscopic characterization of 2-(Carbomethoxy)ethyltrimethoxysilane requires the integration of multiple analytical techniques to fully elucidate molecular structure, purity, and potential impurities [17] [20]. Each spectroscopic method provides complementary information that contributes to a complete understanding of the compound's chemical and physical properties.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the molecule [21]. The spectrum typically exhibits characteristic signals at δ 0.9-1.3 ppm corresponding to the CH₂-Si methylene protons, which appear as a triplet due to coupling with the adjacent CH₂-CO group [21]. The CH₂-CO protons resonate at δ 2.6-2.8 ppm as a triplet, reflecting their position adjacent to the electron-withdrawing carbonyl group [22].

The methoxy groups attached to silicon produce signals at δ 3.6-3.8 ppm, appearing as a singlet due to rapid exchange of the silicon-oxygen bonds [21]. The ester methyl group (COOCH₃) typically resonates at δ 3.7 ppm as a sharp singlet, providing a distinctive marker for the ester functionality [22].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with high resolution [21]. The CH₂-Si carbon appears at δ 9-12 ppm, characteristic of carbon atoms directly bonded to silicon [21]. The CH₂-CO carbon resonates at δ 29-32 ppm, typical for carbons adjacent to carbonyl groups [23].

The ester methyl carbon (COOCH₃) produces a signal at δ 50-52 ppm, while the silicon-bound methoxy carbons appear at δ 58-59 ppm [23]. The carbonyl carbon represents the most downfield signal at δ 172-174 ppm, consistent with ester carbonyl functionality [22].

²⁹Si Nuclear Magnetic Resonance spectroscopy provides direct information about the silicon environment [24]. For trialkoxysilanes like 2-(Carbomethoxy)ethyltrimethoxysilane, the ²⁹Si chemical shift typically appears in the range of δ -40 to -45 ppm [25] [26]. This chemical shift range is characteristic of silicon atoms bonded to three oxygen atoms and one carbon atom [24].

The ²⁹Si spectrum may exhibit coupling to adjacent carbons, though this is typically removed through proton decoupling for routine analysis [24]. In coupled spectra, two-bond silicon-carbon coupling constants of approximately 6.6 Hz are commonly observed for alkyl-substituted silanes [24].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data for 2-(Carbomethoxy)ethyltrimethoxysilane

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (Hz)
¹H0.9-1.3tripletCH₂-Si³J = 7-8
¹H2.6-2.8tripletCH₂-CO³J = 7-8
¹H3.6-3.8singletSi-OCH₃-
¹H3.7singletCOOCH₃-
¹³C9-12-CH₂-Si-
¹³C29-32-CH₂-CO-
¹³C50-52-COOCH₃-
¹³C58-59-Si-OCH₃-
¹³C172-174-C=O-
²⁹Si-40 to -45-Si(OR)₃-

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides valuable information about functional groups and molecular vibrations [19]. The ester carbonyl stretch appears as a strong, sharp band at 1730-1740 cm⁻¹, serving as a diagnostic marker for the ester functionality [19]. This frequency is characteristic of aliphatic esters and confirms the presence of the carbomethoxy group.

Silicon-oxygen stretching vibrations typically appear in the region of 1000-1100 cm⁻¹ as strong, broad absorptions [19]. These bands are characteristic of Si-O-C linkages and confirm the presence of the trimethoxysilyl group. The breadth of these absorptions reflects the multiple Si-O bonds with slightly different environments.

Carbon-hydrogen stretching vibrations appear in the expected region of 2800-3000 cm⁻¹, with specific bands corresponding to aliphatic C-H stretches of both the methylene and methyl groups [19]. The absence of Si-H stretching vibrations (which would appear around 2100-2200 cm⁻¹) confirms complete conversion of the starting trimethoxysilane.

Table 5: Fourier Transform Infrared Spectroscopic Assignments

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
2950-2850strongν(C-H)Aliphatic C-H stretch
1730-1740strongν(C=O)Ester carbonyl
1450-1350mediumδ(C-H)C-H deformation
1000-1100strongν(Si-O)Si-O-C stretch
800-900mediumν(Si-C)Si-C stretch

X-ray Photoelectron Spectroscopy

X-ray Photoelectron Spectroscopy provides surface-sensitive elemental and chemical state information [27] [28]. The Si 2p spectrum typically exhibits a binding energy of 102-104 eV for the Si 2p₃/₂ peak, characteristic of silicon in an alkoxy environment [27] [29]. This binding energy is intermediate between that of elemental silicon (99.3 eV) and fully oxidized silicon dioxide (103.3 eV), consistent with the trialkoxysilane structure [29].

The C 1s spectrum reveals multiple carbon environments corresponding to the different functional groups present in the molecule [30]. The aliphatic carbons bonded to silicon and the methylene carbon adjacent to the carbonyl typically appear at 284.8-285.2 eV [30]. The ester methyl carbon and methoxy carbons exhibit slightly higher binding energies at 286.0-286.5 eV due to their attachment to oxygen atoms [31].

The O 1s spectrum shows signals corresponding to the different oxygen environments. The ester oxygen atoms typically appear at 531.5-532.0 eV, while the methoxy oxygens bonded to silicon exhibit binding energies of 532.5-533.0 eV [31]. These differences allow for quantitative analysis of the relative abundance of different oxygen environments.

Table 6: X-ray Photoelectron Spectroscopy Binding Energies

ElementOrbitalBinding Energy (eV)Chemical Environment
Si2p₃/₂102-104Si-O-C (trialkoxysilane)
C1s284.8-285.2Aliphatic C-C, C-Si
C1s286.0-286.5C-O (methoxy, ester)
C1s288.8-289.2C=O (carbonyl)
O1s531.5-532.0C=O (ester oxygen)
O1s532.5-533.0Si-O-C (methoxy)

The quantitative analysis capabilities of X-ray Photoelectron Spectroscopy enable determination of surface composition and detection of impurities [28]. The technique's surface sensitivity (approximately 5-10 nm sampling depth) makes it particularly valuable for analyzing surface modification and contamination issues that may not be detected by bulk analytical methods [28].

The hydrolytic stability of 2-(Carbomethoxy)ethyltrimethoxysilane exhibits pronounced pH-dependent characteristics that significantly influence its reactivity and application potential. The hydrolysis mechanism involves the stepwise replacement of methoxy groups with hydroxyl groups, ultimately leading to the formation of silanol species that can undergo subsequent condensation reactions [1] [2] [3].

Acidic Conditions (pH 2-4)

Under acidic conditions, 2-(Carbomethoxy)ethyltrimethoxysilane demonstrates rapid hydrolysis kinetics characterized by protonation of the alkoxy leaving groups [1] [4] [5]. The mechanism proceeds through an SN2-type displacement where water molecules attack the silicon center after the methoxy groups have been protonated by excess hydrogen ions [5] [6]. Research on related alkoxysilanes indicates that the hydrolysis rate constant in acidic media follows the relationship: k = 6.1 × [H+] M−1 min−1 at 39°C [4]. The protonated alkoxy groups become more susceptible to nucleophilic attack, resulting in the formation of pentavalent silicon transition states [1] [3] [4].

Neutral Conditions (pH 6-8)

At neutral pH conditions, the hydrolysis rate decreases significantly compared to acidic environments [1] [2] [3]. The reaction mechanism involves direct nucleophilic attack by water molecules on the silicon center without significant catalytic assistance [4] [5]. The hydrolysis proceeds through the formation of pentavalent silicon intermediates, though the activation energy barrier is considerably higher than in catalyzed systems [3] [5]. Studies on trimethylethoxysilane, a model compound with similar hydrolyzable bonds, revealed that neutral pH conditions result in minimal catalytic enhancement of the hydrolysis process [5].

Alkaline Conditions (pH 9-12)

Under alkaline conditions, 2-(Carbomethoxy)ethyltrimethoxysilane exhibits moderate to fast hydrolysis rates through hydroxide ion catalysis [1] [2] [3] [4]. The mechanism involves nucleophilic attack by hydroxide ions on the silicon center, leading to the formation of pentavalent silicon intermediates [4] [6]. The alkaline hydrolysis pathway demonstrates higher reactivity than neutral conditions but typically lower rates than strongly acidic environments [1] [3]. The presence of hydroxide ions facilitates the displacement of methoxy groups through backside attack on the silicon atom [4] [5].

pH ConditionHydrolysis RateMechanismTransition StatePrimary Products
Acidic (pH 2-4)FastProtonation of alkoxy group, SN2 attack by water [1] [5]Pentavalent silicon intermediate [3] [4]Silanols + Methanol [1] [2]
Neutral (pH 6-8)SlowDirect nucleophilic attack, minimal catalysis [4] [5]Pentavalent silicon intermediate [3] [4]Silanols + Methanol [1] [2]
Alkaline (pH 9-12)Moderate to FastHydroxide ion attack on silicon center [1] [4]Pentavalent silicon intermediate [3] [4]Silanols + Methanol [1] [2]

Thermal Decomposition Pathways and Kinetic Parameters

The thermal stability of 2-(Carbomethoxy)ethyltrimethoxysilane and related organosilanes involves complex decomposition mechanisms that vary significantly with temperature and structural features. Thermal decomposition studies on organosilanes have revealed multiple competing pathways that depend on the specific functional groups attached to the silicon center [7] [8] [9].

Primary Decomposition Mechanisms

Computational studies on organosilane thermal decomposition have identified several primary reaction channels [9]. The leading decomposition pathway at moderate temperatures involves 1,2-hydrogen shift reactions with subsequent silylene insertion [9]. At elevated temperatures, homolytic dissociation becomes increasingly important, with the rate-determining step shifting to bond cleavage processes [9]. For organosilanes containing ester functionality similar to 2-(Carbomethoxy)ethyltrimethoxysilane, additional decomposition pathways may involve ester group thermolysis concurrent with silicon-carbon bond breaking [10].

Activation Energy Parameters

The activation energies for organosilane thermal decomposition vary considerably based on molecular structure and reaction conditions. Trimethoxysilane, which shares the core silicon-methoxy framework with 2-(Carbomethoxy)ethyltrimethoxysilane, exhibits a two-step decomposition process with an activation energy of 83.5 ± 5.4 kJ/mol for the initial rapid step [11] [12]. More complex organosilanes demonstrate activation energies ranging from 23.4 to 42.5 kJ/mol depending on the organic substituents and reaction environment [3]. Ethylsilane decomposition studies revealed significantly higher activation energies of approximately 205 kJ/mol for hydrogen elimination pathways [8].

Temperature-Dependent Behavior

The thermal decomposition profile of organosilanes exhibits distinct temperature-dependent characteristics [7] [8] [9]. At temperatures below 500°C, molecular elimination reactions and hydrogen shifts predominate [9]. Between 500-650°C, competing pathways including homolytic dissociation and radical polymerization gain importance [9]. Above 650°C, the decomposition mechanism shifts predominantly to homolytic bond cleavage with rates becoming dependent on the degree of molecular branching [9].

Silane TypeActivation Energy (kJ/mol)Temperature Range (°C)Primary Mechanism
Trimethoxysilane83.5 ± 5.4 [11] [12]973-1373 KTwo-step process [11] [12]
Ethylsilane205 [8]990-1330 KH₂ elimination [8]
Tetramethyldisilane53.8 ± 0.6 [7]500-580°CRetro-ene + radical cleavage [7]
General Organosilanes23.4 - 42.5 [3] [9]VariableMultiple pathways [3] [9]

Solubility Characteristics in Organic/Polar Media

The solubility behavior of 2-(Carbomethoxy)ethyltrimethoxysilane in various solvents reflects its amphiphilic molecular structure, containing both polar ester and methoxy functionalities alongside the organosilicon framework. Solubility characteristics are fundamentally governed by the balance between polar and nonpolar interactions, as described by the principle that "like dissolves like" [13] [14].

Aqueous Systems

2-(Carbomethoxy)ethyltrimethoxysilane demonstrates complete insolubility in pure water [15] [16], primarily due to the hydrophobic nature of the silicon-carbon backbone and the relatively small proportion of polar functional groups. However, contact with water initiates hydrolysis reactions rather than simple dissolution [17] [18]. The compound is stable under dry conditions but undergoes rapid hydrolysis in the presence of moisture, forming silanol intermediates that may exhibit altered solubility characteristics [17] [18].

Polar Protic Solvents

In polar protic solvents such as methanol and ethanol, 2-(Carbomethoxy)ethyltrimethoxysilane exhibits good solubility [2] [19] [3]. These solvents can form hydrogen bonds with the ester carbonyl group and interact favorably with the methoxy substituents through dipole-dipole interactions [19] [3]. The solubility in alcoholic solvents is further enhanced by the similar polarity of the methoxy groups and the alcohol functional groups [2] [3]. Studies on related alkoxysilanes have demonstrated that hydrolysis rates in methanol follow specific kinetic patterns influenced by the solvent's protic nature [2] [3].

Polar Aprotic Solvents

The solubility of 2-(Carbomethoxy)ethyltrimethoxysilane in polar aprotic solvents such as acetonitrile and dioxane is moderate [2] [3] [20]. These solvents interact primarily through dipole-dipole interactions with the polar functional groups while providing a relatively stable environment for the silicon center [3] [20]. Acetonitrile, with its moderate polarity and good solvating properties for organic compounds, provides a suitable medium for controlled hydrolysis studies of alkoxysilanes [2] [3]. The hydrolysis kinetics in acetonitrile demonstrate different behavior compared to protic solvents, with reaction rates influenced by the solvent's inability to participate directly in hydrogen bonding [3] [20].

Nonpolar Solvents

In nonpolar solvents such as toluene and chloroform, 2-(Carbomethoxy)ethyltrimethoxysilane exhibits good solubility primarily through van der Waals interactions [21] [13] [14]. The organic nature of the carbomethoxy substituent and the silicon-carbon bonds provides sufficient nonpolar character to enable dissolution in hydrocarbon solvents [13] [14]. Chloroform, despite its polarity, acts as a good solvent due to its ability to interact with both polar and nonpolar regions of the molecule [19] [13].

Solvent TypePolarityExpected SolubilityInteraction Mechanism
WaterHighInsoluble [15] [16]Hydrolysis reaction [17] [18]
MethanolHighSoluble [2] [19] [3]Polar interaction [2] [3]
EthanolHighSoluble [2] [19] [3]Polar interaction [2] [3]
AcetonitrileModerateModerately Soluble [2] [3] [20]Dipole interaction [3] [20]
DioxaneModerateModerately Soluble [2] [3] [20]Weak polar interaction [3] [20]
TolueneLowSoluble [21] [13] [14]Van der Waals forces [13] [14]
ChloroformLowSoluble [19] [13] [14]Van der Waals forces [13] [14]

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 23 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 23 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

AG-H-04390

Dates

Last modified: 08-16-2023

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